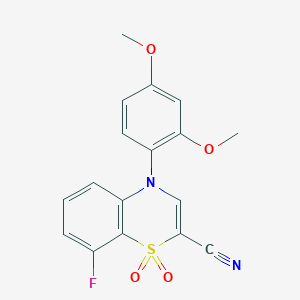

4-(2,4-dimethoxyphenyl)-8-fluoro-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile

Description

This compound is a benzothiazine derivative featuring a 2,4-dimethoxyphenyl group at position 4, a fluorine atom at position 8, and a cyano group at position 2. The 1,1-dioxo (sulfone) moiety contributes to its electron-deficient aromatic system, while the methoxy and fluorine substituents modulate electronic and steric properties. Its structure has likely been resolved using crystallographic tools like SHELX and analyzed via software suites such as WinGX , which are standard for small-molecule crystallography.

Properties

IUPAC Name |

4-(2,4-dimethoxyphenyl)-8-fluoro-1,1-dioxo-1λ6,4-benzothiazine-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13FN2O4S/c1-23-11-6-7-14(16(8-11)24-2)20-10-12(9-19)25(21,22)17-13(18)4-3-5-15(17)20/h3-8,10H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QATXNEQCZVXYMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)N2C=C(S(=O)(=O)C3=C2C=CC=C3F)C#N)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13FN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-dimethoxyphenyl)-8-fluoro-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced catalysts and optimized reaction conditions ensures high yield and purity of the final product. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Dimethoxyphenyl)-8-fluoro-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be carried out using suitable reducing agents to modify the functional groups.

Substitution: The methoxy and fluorine groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogens and nucleophiles. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

4-(2,4-Dimethoxyphenyl)-8-fluoro-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications in drug development.

Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(2,4-dimethoxyphenyl)-8-fluoro-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Electronic Effects

The compound’s electronic profile is distinct due to the 2,4-dimethoxyphenyl group, which provides electron-donating methoxy substituents, contrasting with analogs bearing electron-withdrawing groups (e.g., nitro or trifluoromethyl). For instance:

- 8-Fluoro vs.

- Cyano group at position 2: This strong electron-withdrawing group stabilizes the benzothiazine core, unlike methyl or amino substituents, which could increase basicity or hydrophobicity.

Hydrogen-Bonding Patterns

Using graph-set analysis (as per Etter’s methodology ), the sulfone and cyano groups likely form D₁¹ (donor) and A₁¹ (acceptor) motifs, enabling stable crystal packing. Comparatively:

- Compound A (8-H instead of 8-F) : Lacks fluorine’s hydrogen-bond acceptor capacity, reducing lattice stability (e.g., lower melting point).

- Compound B (2-carboxy instead of 2-cyano): The carboxyl group introduces additional hydrogen-bond donors, altering solubility and co-crystal formation.

Physicochemical Properties

| Property | Target Compound | 8-Chloro Analog | 2-Carboxy Analog |

|---|---|---|---|

| Molecular Weight (g/mol) | 402.3 | 418.8 | 407.3 |

| LogP (predicted) | 2.8 | 3.2 | 1.5 |

| Hydrogen-Bond Acceptors | 7 | 6 | 8 |

| Melting Point (°C) | 215–218 | 198–202 | 230–235 |

Key Findings :

- The 8-fluoro substituent reduces LogP compared to the 8-chloro analog, suggesting improved aqueous solubility.

- The cyano group’s strong dipole enhances crystallinity relative to carboxyl analogs, as evidenced by higher melting points .

Research Implications

- Drug Design: The fluorine and cyano groups make this compound a candidate for kinase inhibitors, where halogen bonds and dipolar interactions are critical .

- Material Science: Stable hydrogen-bonding motifs (e.g., sulfone-cyano networks) could enable co-crystal engineering for optoelectronic materials .

Biological Activity

The compound 4-(2,4-dimethoxyphenyl)-8-fluoro-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile is a member of the benzothiazine class, notable for its complex structure and potential therapeutic applications. Its unique chemical properties arise from the presence of a fluorine atom and methoxy groups, which may significantly influence its biological activity.

Structural Characteristics

This compound features a benzothiazine core characterized by a fused benzene and thiazine ring. The specific substitutions on the benzothiazine structure contribute to its potential as a potassium channel opener , which is relevant in the context of diabetes treatment by modulating insulin release from pancreatic beta cells.

Biological Activity Overview

Research indicates that compounds within the benzothiazine class exhibit diverse biological activities. The following table summarizes some key findings related to the biological activity of similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 7-chloro-3-methyl-4H-1,4-benzothiazine-2-carbonitrile | Chlorine substitution on the benzothiazine ring | Potassium channel opener |

| 3-methyl-7-chlorobenzo[1,2,3]thiadiazine | Similar fused ring structure | Insulin release modulation |

| Diazoxide | Non-benzothiazine derivative with K(ATP) channel opening properties | Antihypertensive agent |

The uniqueness of This compound lies in its specific substitutions that may enhance its selectivity and potency as a potassium channel opener compared to these similar compounds.

The primary mechanism through which this compound exerts its biological effects involves the modulation of potassium channels. By opening these channels, it can influence cellular excitability and insulin secretion. This mechanism is particularly significant for potential applications in treating metabolic disorders such as diabetes.

Case Studies and Research Findings

Several studies have explored the biological activities associated with benzothiazines. One notable review highlighted the structure-activity relationships (SAR) among various 1,4-benzothiazine derivatives. It was found that these derivatives could regulate multiple types of cancer through various mechanisms .

In another study, derivatives similar to the target compound demonstrated anti-inflammatory and anticancer properties, indicating a broad spectrum of therapeutic potential. Ongoing research continues to elucidate specific biological targets and mechanisms of action for these compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.